An In-depth Technical Guide to the Chemical Properties of 1-(2,5-Dimethylphenyl)propan-1-amine
An In-depth Technical Guide to the Chemical Properties of 1-(2,5-Dimethylphenyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,5-Dimethylphenyl)propan-1-amine is a primary amine belonging to the substituted phenethylamine class. Its structure, characterized by a propane-1-amine chain attached to a 2,5-dimethylphenyl ring, places it in a category of compounds with significant interest in medicinal chemistry and pharmacology due to their potential psychoactive properties and as precursors for more complex molecules. The strategic placement of the methyl groups on the phenyl ring influences the compound's steric and electronic properties, which in turn dictates its reactivity and biological interactions. This guide provides a comprehensive overview of the chemical properties of 1-(2,5-Dimethylphenyl)propan-1-amine, including its synthesis, structural elucidation, physicochemical characteristics, and chemical reactivity, grounded in established chemical principles and supported by available data on analogous structures.
Chemical Structure and Identification
The fundamental structure of 1-(2,5-Dimethylphenyl)propan-1-amine consists of a propane backbone with an amine group at the first carbon, which is also bonded to a benzene ring substituted with two methyl groups at positions 2 and 5.
Diagram: Chemical Structure of 1-(2,5-Dimethylphenyl)propan-1-amine
Caption: Molecular structure of 1-(2,5-Dimethylphenyl)propan-1-amine.
| Identifier | Value |
| IUPAC Name | 1-(2,5-dimethylphenyl)propan-1-amine |
| Molecular Formula | C₁₁H₁₇N |
| Molecular Weight | 163.26 g/mol |
| CAS Number | A specific CAS number for this compound is not readily available in public databases. However, the hydrochloride salt of the (S)-enantiomer is registered under CAS number 1391446-27-7.[1] |
Synthesis and Manufacturing
The primary route for the synthesis of 1-(2,5-Dimethylphenyl)propan-1-amine is through the reductive amination of its corresponding ketone precursor, 1-(2,5-dimethylphenyl)propan-1-one. This two-step process first involves the synthesis of the ketone, followed by its conversion to the amine.
Part 1: Synthesis of 1-(2,5-Dimethylphenyl)propan-1-one
The ketone precursor is typically synthesized via a Friedel-Crafts acylation of p-xylene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2]
Diagram: Synthesis of 1-(2,5-Dimethylphenyl)propan-1-one
Caption: Friedel-Crafts acylation for the synthesis of the ketone precursor.
Experimental Protocol: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane) at 0°C, add propanoyl chloride dropwise.
-
After the formation of the acylium ion complex, slowly add p-xylene to the reaction mixture, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or GC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to yield the crude ketone.
-
Purify the product by vacuum distillation or column chromatography.
The CAS number for the resulting ketone, 1-(2,5-dimethylphenyl)propan-1-one, is 35031-52-8.[3][4]
Part 2: Reductive Amination to 1-(2,5-Dimethylphenyl)propan-1-amine
The conversion of the ketone to the primary amine is achieved through reductive amination. This can be performed using various reducing agents in the presence of an ammonia source. Common methods include catalytic hydrogenation or the use of hydride reducing agents.
Diagram: Reductive Amination Workflow
Caption: General workflow for the reductive amination of the ketone to the target amine.
Experimental Protocol: Catalytic Hydrogenation
-
Dissolve 1-(2,5-dimethylphenyl)propan-1-one in a suitable solvent (e.g., methanol) saturated with ammonia.
-
Add a hydrogenation catalyst, such as Raney nickel or palladium on carbon.
-
Pressurize the reaction vessel with hydrogen gas to a specified pressure.
-
Heat the mixture and maintain it at a constant temperature with vigorous stirring until the reaction is complete.
-
Cool the reaction mixture, filter off the catalyst, and remove the solvent under reduced pressure.
-
The resulting crude amine can be purified by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing it.
Physicochemical Properties
Direct experimental data for the physicochemical properties of 1-(2,5-dimethylphenyl)propan-1-amine are not widely published. However, properties can be predicted based on its structure and data from closely related analogs.
| Property | Predicted/Estimated Value | Notes |
| Boiling Point | ~260 °C | Based on the predicted boiling point of the structurally similar 1-(2,5-dimethylphenyl)-2-methylpropan-1-amine (260.3±9.0 °C).[5] |
| pKa | ~9.9 | Estimated from the predicted pKa of 1-(2,5-dimethylphenyl)-2-methylpropan-1-amine (9.86±0.10).[5] The primary amine is expected to be basic. |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | As a primary amine, it will exhibit some water solubility, which will be enhanced at lower pH due to the formation of the protonated ammonium salt. It is expected to be freely soluble in common organic solvents like ethanol, methanol, and dichloromethane. |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid at room temperature. |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aromatic Protons: Signals in the aromatic region (δ 7.0-7.5 ppm) corresponding to the three protons on the dimethylphenyl ring. The substitution pattern will lead to a complex splitting pattern.
-
Benzylic Proton (-CH-N): A multiplet in the region of δ 3.5-4.5 ppm, coupled to the adjacent methylene protons and the amine protons.
-
Methylene Protons (-CH₂-): A multiplet in the region of δ 1.5-2.0 ppm.
-
Methyl Protons (Aromatic): Two singlets for the two non-equivalent methyl groups on the aromatic ring, likely in the region of δ 2.2-2.5 ppm.
-
Methyl Protons (Propyl): A triplet in the region of δ 0.8-1.2 ppm.
-
Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range (δ 1.0-4.0 ppm), which is exchangeable with D₂O.
¹³C NMR:
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 120-145 ppm).
-
Benzylic Carbon (-CH-N): A signal in the region of δ 50-60 ppm.
-
Methylene Carbon (-CH₂-): A signal in the region of δ 25-35 ppm.
-
Aromatic Methyl Carbons: Two signals in the region of δ 19-22 ppm.
-
Propyl Methyl Carbon: A signal in the region of δ 10-15 ppm.
Infrared (IR) Spectroscopy
As a primary aromatic amine, the IR spectrum is expected to show characteristic absorptions:
-
N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine group.[6][7]
-
C-H Stretching (Aromatic): Absorptions above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Absorptions below 3000 cm⁻¹.
-
N-H Bending (Scissoring): A band in the region of 1580-1650 cm⁻¹.[7]
-
C-N Stretching: An absorption in the region of 1250-1335 cm⁻¹ for the aromatic amine.[7]
-
Aromatic C=C Stretching: Bands in the region of 1450-1600 cm⁻¹.
-
Out-of-plane C-H Bending (Aromatic): Strong absorptions in the fingerprint region that can be indicative of the substitution pattern on the aromatic ring.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 163. The fragmentation pattern will be characteristic of phenylalkylamines.
-
Alpha-Cleavage: The most prominent fragmentation pathway for aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom.[8] For 1-(2,5-dimethylphenyl)propan-1-amine, this would involve the loss of an ethyl radical (•CH₂CH₃) to form a stable iminium cation at m/z 134. This is often the base peak.
-
Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the propane chain can lead to the formation of a dimethylbenzyl cation or related fragments.
-
Loss of Ammonia: Elimination of ammonia (NH₃) from the molecular ion can also occur.
Chemical Reactivity
The chemical reactivity of 1-(2,5-dimethylphenyl)propan-1-amine is primarily governed by the nucleophilic primary amine group and the aromatic ring.
-
Basicity and Salt Formation: The lone pair of electrons on the nitrogen atom makes the compound basic. It will readily react with acids to form ammonium salts (e.g., hydrochloride, sulfate), which are typically crystalline solids with higher melting points and greater water solubility than the free base.
-
N-Alkylation and N-Acylation: The primary amine can undergo nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines. It can also react with acyl chlorides or anhydrides to form amides.
-
Reaction with Carbonyls: It can react with aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines.
-
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions (e.g., nitration, halogenation, sulfonation). The amine group is a strongly activating, ortho-, para-directing group, while the methyl groups are also activating and ortho-, para-directing. The positions for substitution will be influenced by the combined directing effects and steric hindrance.
Safety and Handling
As with other substituted phenylalkylamines, 1-(2,5-dimethylphenyl)propan-1-amine should be handled with care in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is likely to be an irritant to the skin, eyes, and respiratory tract. The hydrochloride salt form is generally more stable and easier to handle than the free base.
Conclusion
1-(2,5-Dimethylphenyl)propan-1-amine is a substituted phenethylamine with chemical properties largely dictated by its primary amine functionality and the substituted aromatic ring. While direct experimental data is sparse, its synthesis via reductive amination of the corresponding ketone is a well-established and reliable method. Its physicochemical and spectroscopic properties can be reasonably predicted based on established principles and data from closely related analogs. The presence of the nucleophilic amine group and the activated aromatic ring makes it a versatile intermediate for further chemical modifications, particularly in the context of drug discovery and development. Further research to fully characterize this compound would be beneficial for its potential applications.
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(Structure inferred)